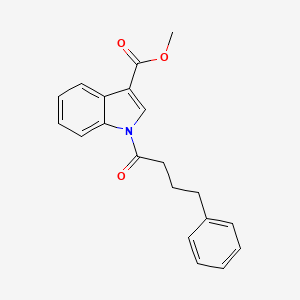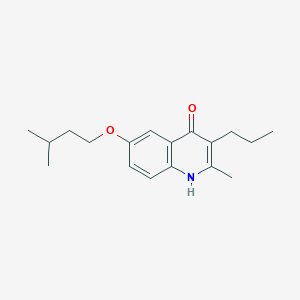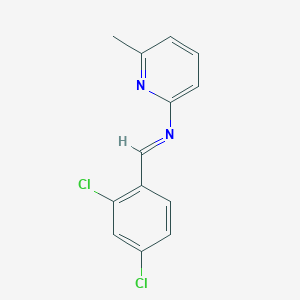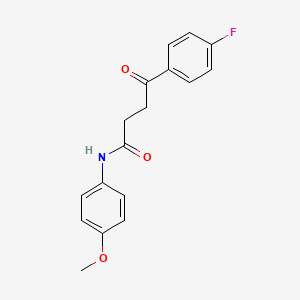![molecular formula C14H17NO5S B5715114 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid, also known as ETC-1002, is a novel small molecule drug candidate that has been developed for the treatment of cardiovascular diseases. It has shown promising results in preclinical and clinical studies, and has the potential to become a new therapy for patients with high cholesterol levels and other related conditions.
作用機序
The mechanism of action of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves the inhibition of ATP citrate lyase, an enzyme that plays a key role in the synthesis of cholesterol and fatty acids in the liver. By inhibiting this enzyme, 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. It also activates AMP-activated protein kinase (AMPK), a cellular energy sensor that regulates lipid and glucose metabolism, and has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis.
Biochemical and physiological effects:
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been shown to reduce LDL cholesterol levels by up to 30% in clinical trials, without affecting HDL cholesterol levels or causing significant side effects. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, and may have potential benefits for patients with type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid for lab experiments is its specificity for ATP citrate lyase, which makes it a useful tool for studying the role of this enzyme in cholesterol and fatty acid synthesis. It is also relatively easy to synthesize and has low toxicity, which makes it suitable for in vitro and in vivo studies. However, its mechanism of action is complex and involves multiple pathways, which may make it difficult to isolate its effects in some experiments.
将来の方向性
There are several potential future directions for research on 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid. One area of interest is its potential use in combination with other drugs for the treatment of cardiovascular diseases. It may also have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Further studies are needed to elucidate its mechanism of action and to determine optimal dosing and administration strategies. In addition, more research is needed to assess its long-term safety and efficacy in larger patient populations.
合成法
The synthesis of 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid involves a multi-step process that starts with the reaction of 2-acetylthiophene with ethyl bromoacetate to form ethyl 3-(2-acetylthiophen-3-yl)propanoate. This compound is then treated with methylmagnesium bromide and subsequently hydrolyzed to obtain the intermediate 3-(2-acetylthiophen-3-yl)propanoic acid. The final step involves the reaction of this intermediate with ethyl chloroformate and ammonia to yield 4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid.
科学的研究の応用
4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and coronary artery disease. It has been shown to reduce LDL cholesterol levels by inhibiting ATP citrate lyase, an enzyme involved in the synthesis of cholesterol and fatty acids in the liver. It also has anti-inflammatory and antioxidant properties that may help prevent the progression of atherosclerosis and other related conditions.
特性
IUPAC Name |
(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-4-9-8(3)21-13(12(9)14(19)20-5-2)15-10(16)6-7-11(17)18/h6-7H,4-5H2,1-3H3,(H,15,16)(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSVKQDQWLWOPC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[(3-ethoxycarbonyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)

![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)


![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)


![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)